molecular formula C22H24Si B140883 Dimethyl-bis(2-methyl-1H-inden-1-yl)silane CAS No. 143232-13-7

Dimethyl-bis(2-methyl-1H-inden-1-yl)silane

Cat. No.: B140883
CAS No.: 143232-13-7
M. Wt: 316.5 g/mol
InChI Key: XXHUSANMBSHRKP-UHFFFAOYSA-N
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Description

Dimethyl-bis(2-methyl-1H-inden-1-yl)silane, also known as this compound, is a useful research compound. Its molecular formula is C22H24Si and its molecular weight is 316.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

143232-13-7

Molecular Formula

C22H24Si

Molecular Weight

316.5 g/mol

IUPAC Name

dimethyl-bis(2-methyl-1H-inden-1-yl)silane

InChI

InChI=1S/C22H24Si/c1-15-13-17-9-5-7-11-19(17)21(15)23(3,4)22-16(2)14-18-10-6-8-12-20(18)22/h5-14,21-22H,1-4H3

InChI Key

XXHUSANMBSHRKP-UHFFFAOYSA-N

SMILES

CC1=CC2=CC=CC=C2C1[Si](C)(C)C3C(=CC4=CC=CC=C34)C

Canonical SMILES

CC1=CC2=CC=CC=C2C1[Si](C)(C)C3C(=CC4=CC=CC=C34)C

143232-13-7

Synonyms

DIMETHYLBIS(2-METHYL-1H-INDEN-1-YL)SILAN E

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a 500 ml glass reactor, 4.3 g (33 mmole) of 2-methylindene was dissolved in 80 ml of tetrahydrofuran, to which 21 ml of 1.6M n-butyllithium in hexane was slowly added under cooling. After the mixture was stirred at room tempearture for 1 hour, it was cooled again, and 2.1 g of dimethyldichlorosilane was added dropwise. After the mixture was stirred at room temperature for 12 hours, 50 ml of water was added, and the organic phase was separated and dried to give 3.5 g of dimethylbis(2-methylindenyl)silane.
Quantity
4.3 g
Type
reactant
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80 mL
Type
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0 (± 1) mol
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50 mL
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Synthesis routes and methods II

Procedure details

In a 500-ml glass reaction vessel, 4.3 g (33 mmol) of 2-methylindene was dissolved in 80 ml of tetrahydrofuran. 21 ml of a 1.6 M hexane solution of n-butyllithium was slowly added dropwise to the reaction vessel while cooling. The mixture was stirred at room temperature for one hour, and then cooled again. To this mixture, 2.1 g of dimethyldichlorosilane was slowly added dropwise, and the resulting mixture was stirred at room temperature for 12 hours. 50 ml of water was added to the mixture, and the organic phase was fractionated and dried to give 3.5 g of dimethylbis-(2-methylindenyl)silane.
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Synthesis routes and methods III

Procedure details

8.0 g (61.4 mmoles) of 2-methylindene are introduced into 175 mL of toluene and 13 mL of THF, and 24.6 mL of n-butyllithium (2.5 M in toluene) are added without interruption at room temperature. After this addition is complete, the mixture is heated to 80° C. and stirred at this temperature for one hour. It is allowed to cool to 40° C., then 3.96 g (30.7 mmoles) of dimethyldichlorosilane are slowly added dropwise. After this addition, the reaction solution is stirred for three hours at 60° C. and then overnight at room temperature. 70 mL of water are added and the phases that form are separated. The organic phase is washed with 100 mL of water, and the aqueous phase is extracted three times with a total of 100 mL of toluene. The combined organic phases are dried over magnesium sulfate. After separation of the magnesium sulfate, the solvent is removed and the residue is purified by column chromatography. The desired product is isolated in a yield of 8.16 g (84%) (purity 99%).
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3.96 g
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70 mL
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Synthesis routes and methods IV

Procedure details

In a 500 ml a reaction vessel made of glass, 4.3 g (33 mmol) of 2-methylindene was dissolved in 80 ml of tetrahydrofuran, and 21 ml of a 1.6M hexane solution of n-butyllithium was gradually added dropwise to the solution while cooling. The mixture was stirred at room temperature for 1 hour, and then cooled again. To this mixture, 2.1 g of dimethyldichlorosilane was gradually added dropwise, and the mixture was stirred at room temperature for 12 hours. Thereafter, 50 ml of water was added. An organic layer was separated, and dried, thereby giving 3.5 g of dimethylbis(2-methylindenyl)silane.
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2.1 g
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50 mL
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Reaction Step Five

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